molecular formula C7H15NO2 B6598667 2-(dimethylamino)ethyl propanoate CAS No. 29018-19-7

2-(dimethylamino)ethyl propanoate

Cat. No. B6598667
CAS RN: 29018-19-7
M. Wt: 145.20 g/mol
InChI Key: UVSPBAFXKQMDBG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl propanoate, commonly referred to as DMAP, is an organic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a colorless, water-soluble solid with a mild, floral odor. DMAP is used as a catalyst in the synthesis of a variety of compounds, as a reagent for the analysis of organic compounds, and as a reactant in various biochemical and physiological processes.

Scientific Research Applications

DMAP is used in a variety of scientific research applications, including the synthesis of organic compounds, the analysis of organic compounds, and the study of biochemical and physiological processes. It is used as a catalyst in the synthesis of compounds such as polymers, surfactants, and pharmaceuticals. It is also used as a reagent for the analysis of organic compounds, such as fatty acids and amino acids. DMAP is also used as a reactant in biochemical and physiological processes, such as the synthesis of neurotransmitters.

Mechanism of Action

DMAP functions as a catalyst in the synthesis of organic compounds by facilitating the reaction between two molecules. It acts as a proton donor, donating a proton to one of the reactants and forming a covalent bond between the two molecules. DMAP also acts as a nucleophile, attacking the electrophilic center of the reactant molecule and forming a covalent bond between the two molecules.
Biochemical and Physiological Effects
DMAP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine, which can lead to increased alertness and improved cognitive function. DMAP has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantages of using DMAP in laboratory experiments are its low cost, wide availability, and ease of use. It is also a relatively safe compound, with no known toxicity or adverse effects. However, there are some limitations to using DMAP in laboratory experiments. It is not very stable in the presence of light or heat, and it is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of DMAP. One potential direction is the development of new catalysts based on DMAP for the synthesis of organic compounds. Another potential direction is the development of new reagents based on DMAP for the analysis of organic compounds. Additionally, DMAP could be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and therapies. Finally, DMAP could be used to study the effects of various environmental pollutants on biochemical and physiological processes.

Synthesis Methods

DMAP is typically synthesized through the reaction of dimethylamine and ethyl propionate, producing an ethyl ester of dimethylaminoacetic acid. This reaction is performed in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is performed at a temperature of 70-80°C and is typically complete within 1-2 hours. The reaction can also be accelerated using a catalyst such as sodium bicarbonate. The resulting product is then purified and recrystallized from a mixture of methanol and water.

properties

IUPAC Name

2-(dimethylamino)ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPBAFXKQMDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067429
Record name 2-(Dimethylamino)ethyl propionate
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Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29018-19-7
Record name 2-(Dimethylamino)ethyl propanoate
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Record name 2-(Dimethylamino)ethyl propionate
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Record name 2-(Dimethylamino)ethyl propanoate
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Record name Propanoic acid, 2-(dimethylamino)ethyl ester
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Record name 2-(Dimethylamino)ethyl propionate
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Record name 2-(dimethylamino)ethyl propionate
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Record name 2-(DIMETHYLAMINO)ETHYL PROPIONATE
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